5-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Lipophilicity Drug Design ADME

5-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid (CAS 2060038-08-4) is a bicyclic organic compound featuring a strained cyclopropane ring fused to a tetrahydroindene core, substituted with a fluorine atom at the 5-position and a carboxylic acid at the 1-position. With a molecular formula of C₁₁H₉FO₂ and a molecular weight of 192.19 g/mol, this compound is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research.

Molecular Formula C11H9FO2
Molecular Weight 192.19 g/mol
Cat. No. B13210051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Molecular FormulaC11H9FO2
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESC1C2C(C2C(=O)O)C3=C1C(=CC=C3)F
InChIInChI=1S/C11H9FO2/c12-8-3-1-2-5-6(8)4-7-9(5)10(7)11(13)14/h1-3,7,9-10H,4H2,(H,13,14)
InChIKeyHCOQQRLUMQMLHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: Product Specifications and Physicochemical Baseline for Procurement


5-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid (CAS 2060038-08-4) is a bicyclic organic compound featuring a strained cyclopropane ring fused to a tetrahydroindene core, substituted with a fluorine atom at the 5-position and a carboxylic acid at the 1-position . With a molecular formula of C₁₁H₉FO₂ and a molecular weight of 192.19 g/mol, this compound is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research . It exhibits a calculated LogP of 1.796 and a topological polar surface area (TPSA) of 37.3 Ų .

Why 5-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid Cannot Be Interchanged with Its Closest Analogs


Generic substitution among cyclopropa[a]indene-1-carboxylic acid analogs is scientifically unsound due to quantifiable differences in lipophilicity and steric/electronic effects introduced by distinct 5-position substituents. The 5-fluoro derivative is not interchangeable with the non-halogenated parent (CAS 501418-06-0), the 5-chloro (CAS 2044773-47-7), or the 5-bromo (CAS 2060034-66-2) analogs, as each exhibits a unique LogP value that governs membrane permeability, solubility, and binding promiscuity in biological assays . Even among fluoro isomers, the 5-fluoro substitution pattern confers a different electronic resonance effect on the aromatic ring compared to the 4-fluoro isomer (CAS 2059935-69-0), directly influencing the reactivity of the carboxylic acid moiety and the compound's suitability for specific coupling reactions or pharmacophore modeling [1].

Comparative Physicochemical Evidence Guide for Selecting 5-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid


Differential Lipophilicity (LogP) Profile for Permeability Optimization

The 5-fluoro analog demonstrates a LogP of 1.796, which is strategically positioned between the more lipophilic 5-chloro (LogP 2.310) and 5-bromo (LogP 2.419) analogs, and the less lipophilic non-halogenated parent (XLogP3 1.6) . This intermediate LogP suggests a favorable balance for oral absorption and cellular permeability while potentially mitigating the high lipophilicity risks (e.g., rapid metabolic clearance, promiscuous binding) associated with the halogenated counterparts [1].

Lipophilicity Drug Design ADME

Conserved Topological Polar Surface Area (TPSA) for Oral Bioavailability Compliance

The 5-fluoro derivative maintains a TPSA of 37.3 Ų, identical to the 4-fluoro isomer, 5-chloro, 5-bromo, and the unsubstituted parent [1]. This value is well under the 140 Ų threshold for predicted good oral bioavailability and under the 90 Ų threshold for blood-brain barrier penetration, making the compound's polar surface area compliant with standard drug-likeness filters (e.g., Veber rules) regardless of the halogen choice [2].

Drug-likeness Oral Bioavailability Physicochemical Property

Fluorine-Specific Electronic Modulation for Improved Metabolic Stability

The introduction of a fluorine atom at the 5-position provides a strong electron-withdrawing effect (inductive -I) that stabilizes adjacent carbocation intermediates and reduces the electron density of the aromatic ring, a classic strategy to block oxidative metabolism by cytochrome P450 enzymes. In contrast, the 5-chloro and 5-bromo analogs, while also inductively withdrawing, introduce steric bulk (van der Waals radius: F = 1.47 Å, Cl = 1.75 Å, Br = 1.85 Å) that may lead to steric clashes in enzyme binding pockets, potentially leading to alternative metabolic pathways or reduced target binding affinity [1].

Fluorine Chemistry Metabolic Stability Medicinal Chemistry

Commercial Availability and Purity Specification for Reliable Procurement

The 5-fluoro compound is commercially available from multiple reputable vendors with a standard purity of 95% (HPLC, NMR) . This specification is comparable to the 5-bromo (95% purity) and 5-chloro (98% purity) analogs, indicating that all three halogenated intermediates are supplied at high, research-grade purity. No single analog offers a distinct purity advantage for procurement.

Procurement Purity Quality Control

Optimized Research Applications for 5-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid Based on Differential Evidence


Fragment-Based Drug Discovery (FBDD) for Optimized Lead-Like Properties

The 5-fluoro analog's intermediate LogP (1.796) and low molecular weight (192.19 Da) make it an ideal fragment for screening libraries targeting enzymes or receptors requiring balanced hydrophilicity/lipophilicity for efficient binding . Its selection over the more lipophilic 5-chloro or 5-bromo fragments reduces the risk of non-specific hydrophobic interactions, improving hit-to-lead progression . The fluorine atom also serves as a valuable ¹⁹F NMR probe for monitoring protein-ligand interactions in biophysical assays.

Building Block for Selective Kinase Inhibitor Synthesis

The combination of fluorine's strong electron-withdrawing effect and minimal steric bulk (van der Waals radius 1.47 Å) is critical for designing selective kinase inhibitors where the 5-fluoro substituent can occupy a narrow hydrophobic pocket or engage in orthogonal multipolar interactions with backbone carbonyl groups . Chlorine or bromine analogs (1.75 Å and 1.85 Å, respectively) are often too bulky for such pockets, potentially leading to reduced selectivity or potency .

Agrochemical Discovery for Enhanced Environmental Stability

In the design of new fungicides or herbicides, the 5-fluoro substitution on the cyclopropa[a]indene scaffold can increase metabolic stability in target organisms and reduce soil mobility compared to the unsubstituted analog, owing to the enhanced C-F bond strength and altered soil sorption coefficient (Koc) predicted from its LogP value . The 5-chloro and 5-bromo analogs, while also stable, may exhibit less favorable environmental persistence profiles due to their higher bioaccumulation potential suggested by their higher LogP values .

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